(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid
Übersicht
Beschreibung
ARL 15849XX is a CCK-8 analog and a novel anti-obesity agent.
Wissenschaftliche Forschungsanwendungen
Computational Peptidology and Chemical Reactivity
A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) in ACS Omega discusses the computational peptidology of antifungal tripeptides, employing density functional theory to calculate molecular properties and structures. This research provides insights into the reactivity descriptors and bioactivity scores of new peptides, offering valuable information for drug design (Flores-Holguín et al., 2019).
Synthesis of Key Components for HIV Protease Inhibitors
Shibata, Itoh, and Terashima (1998) achieved the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a crucial component of HIV protease inhibitors. This synthesis involved a highly diastereoselective formation process, highlighting its potential application in HIV treatment (Shibata et al., 1998).
Fluoro-β-amino Acid Residues in Tetrahydropyrimidinones and Cyclic β-Peptides
Yoshinari, Gessier, Noti, Beck, and Seebach (2011) discuss the preparation of various fluoro-β-amino acid derivatives and their incorporation into pyrimidinones and cyclic β-peptides. This study contributes to understanding the structural data of these compounds, essential for pharmaceutical applications (Yoshinari et al., 2011).
Antifungal Tripeptides: Reactivity and Bioactivity Prediction
This research by Flores-Holguín et al. (2019) focuses on the calculation of molecular properties of antifungal tripeptides. The application of density functional theory in this study aids in understanding the molecular active sites and predicting the bioactivity of these peptides, relevant for antifungal drug development (Flores-Holguín et al., 2019).
Synthesis of HIV Protease Inhibitor Components
Shibata et al. (1998) demonstrate the synthesis of a key component for HIV protease inhibitors, indicating the potential of this compound in the development of treatments for HIV (Shibata et al., 1998).
Development of Cyclic β-Peptides and Pyrimidinones
The preparation and incorporation of fluoro-β-amino acid residues in cyclic β-peptides and pyrimidinones by Yoshinari et al. (2011) illustrate the potential of these compounds in creating rigid skeletons for reliable structural data, which is crucial in pharmaceutical research (Yoshinari et al., 2011).
Eigenschaften
CAS-Nummer |
152548-39-5 |
---|---|
Produktname |
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
Molekularformel |
C47H60N8O13S |
Molekulargewicht |
977.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C47H60N8O13S/c1-4-6-16-35(51-40(56)24-30-19-21-32(22-20-30)68-69(65,66)67)43(60)50-28-41(57)52-39(25-31-27-49-34-18-12-11-15-33(31)34)46(63)53-36(17-7-5-2)44(61)55-47(64)38(23-29-13-9-8-10-14-29)54-45(62)37(48-3)26-42(58)59/h8-15,18-22,27,35-39,48-49H,4-7,16-17,23-26,28H2,1-3H3,(H,50,60)(H,51,56)(H,52,57)(H,53,63)(H,54,62)(H,58,59)(H,55,61,64)(H,65,66,67)/t35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
UPYRHIUUCMHYRX-MQDBWYGVSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N(C)[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Kanonische SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
152548-39-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XGWXDF |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARL 15849XX; ARL-15849XX; ARL15849XX; FPL 15849; FPL-15849; FPL15849; AR-R-15849; AR-R15849; AR-R 15849; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.